2,2-Dimethylspiro[5,5]undec-8-en-1-one
Description
Nomenclature and Structural Framework of Spiro[5.5]undecane Ketones
The systematic naming of spiro compounds follows the conventions set by the International Union of Pure and Applied Chemistry (IUPAC). The name "2,2-Dimethylspiro[5.5]undec-8-en-1-one" can be deconstructed to understand the molecule's structure. The prefix "spiro" indicates the presence of a spirocyclic system, where two rings are joined at a single carbon atom, known as the spiro atom. The numbers within the brackets, [5.5], denote the number of carbon atoms in each ring, excluding the spiro atom itself. In this case, both rings are six-membered. "Undec" signifies a total of eleven carbon atoms in the bicyclic system. The suffix "-8-en" indicates a double bond at the eighth carbon position, and "-1-one" specifies a ketone functional group at the first carbon position. Finally, "2,2-Dimethyl" indicates the presence of two methyl group substituents at the second carbon atom.
The structural framework of spiro[5.5]undecane consists of two cyclohexane (B81311) rings fused at a central quaternary carbon. This arrangement results in a rigid, three-dimensional structure. The presence of a ketone group and a double bond, as in 2,2-Dimethylspiro[5.5]undec-8-en-1-one, introduces reactive sites for further chemical transformations.
| Component | Description |
| Spiro[5.5]undecane | A bicyclic alkane with two six-membered rings sharing a single carbon atom. |
| -8-en | Indicates a double bond between the 8th and 9th carbon atoms of the spirocyclic system. |
| -1-one | Denotes a ketone functional group at the 1st carbon position. |
| 2,2-Dimethyl | Two methyl groups are attached to the 2nd carbon atom. |
Historical Overview of Spirocyclic Compound Synthesis and Research
The study of spirocyclic compounds dates back to the early 20th century, with initial research focusing on their unique stereochemistry and synthesis. The inherent ring strain and conformational rigidity of these molecules presented significant synthetic challenges to early organic chemists. Over the decades, a variety of synthetic methods have been developed to construct the spirocyclic core. These methods include intramolecular alkylations, rearrangements, and cycloaddition reactions. The Diels-Alder reaction, in particular, has proven to be a powerful tool for the construction of spiro[5.5]undecane systems.
In recent years, there has been a resurgence of interest in spirocyclic compounds, driven by their prevalence in natural products and their potential applications in medicinal chemistry and materials science. The unique three-dimensional arrangement of atoms in spirocycles allows for the precise positioning of functional groups in space, which can lead to enhanced biological activity and novel material properties.
Current Research Landscape and Significance of Spiro[5.5]undec-8-en-1-one Derivatives in Chemical Science
Current research on spiro[5.5]undecane derivatives is diverse and expanding. In the field of medicinal chemistry, the spiro[5.5]undecane scaffold is being explored for the development of new therapeutic agents. For instance, derivatives of spiro[5.5]undecane have been investigated for their potential as anticancer agents.
In the fragrance industry, spirocyclic compounds, including derivatives of spiro[5.5]undec-8-en-1-one, are valued for their complex and unique odor profiles. A United States patent describes the odor of 2,2-Dimethylspiro[5.5]undec-8-en-1-one as being "terpeny, camphor, earthy and slightly tagetes" google.com. This highlights its potential as a component in perfumery. The same patent also discusses the synthesis of related spiro compounds for use as perfuming ingredients, indicating an ongoing industrial interest in this class of molecules google.com.
Structure
3D Structure
Properties
CAS No. |
678981-11-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
10,10-dimethylspiro[5.5]undec-3-en-11-one |
InChI |
InChI=1S/C13H20O/c1-12(2)7-6-10-13(11(12)14)8-4-3-5-9-13/h3-4H,5-10H2,1-2H3 |
InChI Key |
JBNPNJUVXRRCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2(C1=O)CCC=CC2)C |
Origin of Product |
United States |
Stereochemical Aspects and Conformational Analysis of 2,2 Dimethylspiro 1 1 Undec 8 En 1 One Systems
Isomerism in Spiro[5.5]undec-8-en-1-one Derivatives (Regio- and Stereoisomers)
The substitution pattern of 2,2-Dimethylspiro[5.5]undec-8-en-1-one gives rise to several potential isomers. The presence of a double bond in one of the six-membered rings introduces the possibility of regioisomers , where the double bond is located at different positions within the ring. For the undec-8-en-1-one system, the primary regioisomer is defined by the C8-C9 double bond. Other regioisomers, such as those with the double bond at C7-C8 or C9-C10, would be distinct chemical entities with different synthetic origins and spectral properties.
From a stereochemical perspective, the spirocyclic nature of the molecule is the source of its most interesting isomeric forms. Spiro compounds can exhibit a unique form of chirality known as axial chirality wikipedia.org. This arises from the non-planar arrangement of the two rings around the central spiro atom. For a substituted spiro[5.5]undecane system to be chiral, the substitution pattern must result in a molecule that is not superimposable on its mirror image.
In the case of 2,2-Dimethylspiro[5.5]undec-8-en-1-one, the presence of the carbonyl group at C1 and the double bond at C8 breaks the symmetry of the parent spiro[5.5]undecane. However, without any chiral centers on the rings themselves, the molecule as named is achiral. Chirality would be introduced if, for example, there were substituents on the double bond or at other positions on the rings, leading to the possibility of enantiomers.
Even in the absence of chirality, the introduction of additional substituents can lead to the formation of diastereomers . For instance, the presence of a substituent at a position other than the spiro center could exist in different spatial orientations relative to the plane of the rings, resulting in diastereomeric forms with distinct physical and chemical properties.
Conformational Preferences of the Spiro[5.5]undecane Ring System
For 2,2-Dimethylspiro[5.5]undec-8-en-1-one, one ring is a substituted cyclohexanone (B45756) and the other is a cyclohexene (B86901).
The Cyclohexanone Ring: The ring containing the carbonyl and the gem-dimethyl group will adopt a chair or a distorted chair conformation. The spiro carbon (C6) and the carbon bearing the gem-dimethyl groups (C2) are key positions. The carbonyl group at C1 introduces some flattening of the ring at that position. The two methyl groups at C2 are fixed in axial and equatorial-like positions relative to this ring.
The Cyclohexene Ring: The presence of the double bond at C8-C9 forces the C8 and C9 atoms and their immediate neighbors to be nearly planar. This results in the cyclohexene ring adopting a half-chair or a sofa conformation.
| Ring System | Predicted Conformation | Key Structural Features |
|---|---|---|
| Cyclohexanone Ring (C1-C6) | Distorted Chair | Flattening at C1 due to sp2 hybridization of the carbonyl carbon. Axial and equatorial methyl groups at C2. |
| Cyclohexene Ring (C6-C11) | Half-Chair or Sofa | Planarization around the C8-C9 double bond. |
Dynamic Stereochemistry of Spiro Compounds
Dynamic stereochemistry involves the study of the interconversion of stereoisomers. For spiro compounds, this often relates to the process of ring flipping or conformational inversion of the six-membered rings. While the spiro center itself is a point of rigidity, the individual rings can, in principle, undergo conformational changes.
For the cyclohexanone ring in 2,2-Dimethylspiro[5.5]undec-8-en-1-one, a chair-to-chair interconversion would involve passing through higher energy transition states such as boat or twist-boat conformations. This process would lead to the exchange of the axial and equatorial positions of substituents on that ring. However, the gem-dimethyl groups at the C2 position would introduce a significant energetic barrier to this process.
The cyclohexene ring is less flexible than a cyclohexane (B81311) ring due to the constraints of the double bond. Its conformational changes are more restricted, typically involving a pseudorotation of the half-chair conformation.
Theoretical and Computational Investigations of 2,2 Dimethylspiro 1 1 Undec 8 En 1 One
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemistry, also known as molecular quantum mechanics, is a field of chemistry that applies quantum mechanics to chemical systems to understand and predict their properties. wikipedia.org These methods are instrumental in elucidating the electronic structure and bonding characteristics of molecules like 2,2-Dimethylspiro[5.5]undec-8-en-1-one. By solving the Schrödinger equation for a molecule, researchers can obtain detailed information about its electron distribution, molecular orbitals, and the nature of its chemical bonds. wikipedia.org
A primary focus of such studies is the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting a molecule's reactivity, electronic transitions, and charge transfer properties. For instance, in a study of spiro-heterocycles, the electronic structure and charge transfer properties were analyzed to understand the stereochemical aspects of the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate bonding in detail. NBO analysis can reveal hyperconjugative interactions and delocalization of electron density, which can significantly influence the stability and conformation of a molecule. For example, in a study of 1,7-dioxa-spiro[5.5]undecane and its analogs, NBO analysis was used to quantify the anomeric effect, which is a stereoelectronic effect that describes the tendency of an electronegative substituent to be in an axial position. e-tarjome.com
The following table illustrates the type of data that could be generated from a quantum chemical study of a spiroketone, based on a study of related spiro compounds.
| Property | Description | Example Value (for an analogous spiro compound) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |
| Dipole Moment | Measure of the polarity of the molecule | 2.1 D |
This data is illustrative and not specific to 2,2-Dimethylspiro[5.5]undec-8-en-1-one.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the energetics of a reaction. smu.edubohrium.com For a molecule like 2,2-Dimethylspiro[5.5]undec-8-en-1-one, computational methods could be used to study various reactions, such as its synthesis, rearrangement, or reactions involving the ketone or alkene functional groups.
The process typically involves mapping the potential energy surface (PES) of the reaction. Stationary points on the PES, such as reactants, products, intermediates, and transition states, are located and their energies are calculated. The intrinsic reaction coordinate (IRC) is then often calculated to confirm that a located transition state connects the desired reactants and products. smu.edu
For example, a computational study on the photochemical and thermal ring-opening/closure reactions of spirooxazines elucidated the mechanisms of these reactions by determining the structures and energies of the transition states and intermediates involved. acs.orgresearchgate.net In another example, computational analysis was used to rationalize the divergent synthesis of functionalized 1,2,4-triazoles and 1,3,4-oxadiazoles. acs.org
A hypothetical reaction of 2,2-Dimethylspiro[5.5]undec-8-en-1-one could be the addition of a nucleophile to the carbonyl group. A computational study of this reaction would provide the following type of information:
| Parameter | Description | Hypothetical Value |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur | 15 kcal/mol |
| Reaction Energy (ΔEr) | The overall energy change of the reaction | -10 kcal/mol |
| Transition State Geometry | The molecular structure at the highest point of the energy barrier | Characterized by the partial formation of the new bond to the carbonyl carbon and partial breaking of the carbonyl pi-bond. |
This data is illustrative and not specific to 2,2-Dimethylspiro[5.5]undec-8-en-1-one.
Conformational Analysis using Molecular Mechanics and Dynamics
The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them. For a flexible molecule like 2,2-Dimethylspiro[5.5]undec-8-en-1-one, which contains two six-membered rings, multiple chair, boat, and twist-boat conformations are possible.
Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its geometry. It is a fast and efficient method for exploring the conformational space of large molecules. Molecular dynamics (MD) simulations, on the other hand, simulate the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. mdpi.com
A study on the conformational analysis of spiro[5.5]undecane and its derivatives used the force-field method to investigate the chirality and diastereoisomerism of these compounds. rsc.org Another study on selected [2.2]heterophanes employed computational chemistry to investigate conformational switching between stable anti and syn conformers. cwu.edu
A conformational analysis of 2,2-Dimethylspiro[5.5]undec-8-en-1-one would likely identify several low-energy conformers. The relative energies of these conformers could be presented in a table like the one below:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Chair-Chair (axial methyls) | 0.0 | C1-C2-C3-C4 = 55°, C6-C7-C8-C9 = -54° |
| Chair-Chair (equatorial methyls) | 1.2 | C1-C2-C3-C4 = 56°, C6-C7-C8-C9 = -55° |
| Chair-Twist-Boat | 3.5 | C1-C2-C3-C4 = 54°, C6-C7-C8-C9 = 30° |
This data is illustrative and not specific to 2,2-Dimethylspiro[5.5]undec-8-en-1-one.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, MS) via Computational Methods
Computational methods are widely used to predict and interpret spectroscopic data, which is essential for the characterization of new compounds. wikipedia.org For 2,2-Dimethylspiro[5.5]undec-8-en-1-one, these methods can provide valuable assistance in assigning its NMR, IR, and mass spectra.
NMR Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structure elucidation. github.io Quantum mechanical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. mdpi.combohrium.comrsc.org These predictions can help to assign the signals in an experimental spectrum and to distinguish between different possible isomers or conformers.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, which correspond to the absorption bands in an IR spectrum. These calculations can aid in the assignment of the functional groups present in the molecule. For example, the calculated frequency for the carbonyl stretch in 2,2-Dimethylspiro[5.5]undec-8-en-1-one would be expected to be around 1710 cm⁻¹.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of a molecule upon ionization. This can help to rationalize the observed fragmentation pattern in an experimental mass spectrum.
The following table shows a comparison of hypothetical experimental and calculated ¹³C NMR chemical shifts for 2,2-Dimethylspiro[5.5]undec-8-en-1-one.
| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |
| C=O | 210.5 | 209.8 |
| Spiro C | 45.2 | 44.9 |
| =CH- | 130.1 | 129.5 |
| =CH- | 125.8 | 125.2 |
| -C(CH₃)₂ | 35.6 | 35.1 |
| -CH₃ | 28.3 | 28.0 |
This data is illustrative and not specific to 2,2-Dimethylspiro[5.5]undec-8-en-1-one.
Application of Density Functional Theory (DFT) in Spiroketone Research
Density Functional Theory (DFT) is a quantum mechanical method that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT is widely used in the study of spiroketones and other organic molecules to investigate a wide range of properties.
In the context of spiroketone research, DFT can be applied to:
Determine Molecular Structure: DFT is used to optimize the geometry of molecules, providing accurate predictions of bond lengths, bond angles, and dihedral angles. scispace.com
Investigate Electronic Properties: DFT calculations can provide insights into the electronic structure of spiroketones, including their molecular orbitals, charge distribution, and electrostatic potential. researchgate.net
Predict Spectroscopic Properties: As mentioned in the previous section, DFT is a key method for predicting NMR and IR spectra. researchgate.net
Study Reaction Mechanisms: DFT is extensively used to explore the potential energy surfaces of chemical reactions, helping to elucidate reaction pathways and predict reaction rates.
For instance, a DFT study on the molecular structure and regioisomerism of spiro-heterocycles provided a detailed understanding of their electronic structure and charge transfer properties. researchgate.net Another study used DFT to investigate the conformational behaviors of 1,7-dioxa-spiro[5.5]undecane and its analogs. e-tarjome.com
The choice of the functional and basis set is crucial for the accuracy of DFT calculations. A variety of functionals are available, each with its own strengths and weaknesses. The following table lists some common DFT functionals used in organic chemistry research.
| Functional | Description |
| B3LYP | A popular hybrid functional that often provides a good balance of accuracy and computational cost. |
| M06-2X | A hybrid meta-GGA functional that is often recommended for main-group thermochemistry and kinetics. |
| ωB97X-D | A range-separated hybrid functional that includes empirical dispersion corrections, making it suitable for studying non-covalent interactions. |
Applications in Advanced Organic Synthesis and Materials Chemistry
2,2-Dimethylspiro[5.5]undec-8-en-1-one as a Versatile Synthetic Intermediate
The structural features of 2,2-Dimethylspiro[5.5]undec-8-en-1-one, namely the spirocyclic core, the ketone functionality, and the carbon-carbon double bond, provide multiple reaction sites for synthetic transformations. This versatility allows it to serve as a key intermediate in the synthesis of a diverse array of organic compounds. While specific research focusing exclusively on 2,2-Dimethylspiro[5.5]undec-8-en-1-one is limited, the reactivity of closely related spiro[5.5]undecenone derivatives suggests its potential utility. For instance, the ketone can undergo nucleophilic additions, reductions, and alpha-functionalization, while the double bond is amenable to hydrogenation, epoxidation, and various cycloaddition reactions.
The synthesis of substituted spiro[5.5]undecanes often involves Michael additions and annulation reactions. For example, the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with α,β-unsaturated ketones can lead to the formation of functionalized spiro[5.5]undecane systems. These methodologies provide a basis for the potential synthesis and further elaboration of 2,2-Dimethylspiro[5.5]undec-8-en-1-one into more complex structures. The inherent chirality of many spirocyclic systems also makes them attractive targets for asymmetric synthesis, offering pathways to enantiomerically pure products.
Role in the Synthesis of Complex Spirocyclic Natural Product Analogs
The spiro[5.5]undecane skeleton is a recurring motif in a number of natural products, including some alkaloids, terpenoids, and polyketides. nbinno.com The synthesis of analogs of these natural products is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. While direct total syntheses of natural products employing 2,2-Dimethylspiro[5.5]undec-8-en-1-one as a starting material are not extensively documented, its structural similarity to key intermediates in natural product synthesis is noteworthy.
For example, the synthesis of analogs of spiroleucettadine, a marine alkaloid with anti-proliferative activity, highlights the importance of the spirocyclic core. nih.gov The development of synthetic routes to various spiro[5.5]undecane derivatives provides a platform for creating libraries of natural product analogs for biological screening. nbinno.com The strategic placement of the dimethyl groups and the enone functionality in 2,2-Dimethylspiro[5.5]undec-8-en-1-one could be exploited to control stereochemistry and introduce further diversity in the synthesis of such analogs.
| Natural Product Class | Core Structure | Potential Biological Activity |
|---|---|---|
| Spirovetivane Sesquiterpenoids | Spiro[4.5]decane | Antimicrobial, Cytotoxic |
| Acorane Sesquiterpenoids | Spiro[4.5]decane | Various |
| Fredericamycin A | Spiro[5.5]undecane derivative | Antitumor |
Contribution to the Development of Novel Molecular Scaffolds
The rigid, three-dimensional nature of the spiro[5.5]undecane framework makes it an attractive scaffold for the design of novel molecules in drug discovery and materials science. By functionalizing the core structure of 2,2-Dimethylspiro[5.5]undec-8-en-1-one, chemists can create libraries of compounds with diverse spatial arrangements of substituents. These novel scaffolds can then be used to probe biological targets or to develop materials with specific properties.
The development of spirocyclic scaffolds is a key area of research in medicinal chemistry, as these structures can offer improved pharmacological properties compared to their more flexible, acyclic counterparts. For instance, the synthesis of 1,9-diazaspiro[5.5]undecanes has led to compounds with potential applications in treating obesity, pain, and various immune system and cardiovascular disorders. nih.gov The synthesis of spiro[cycloalkane-pyridazinone] derivatives with favorable Fsp3 character is another example of how spirocyclic scaffolds are being explored for the development of new compound libraries for high-throughput screening.
Precursors in the Synthesis of Agrochemical and Pharmaceutical Intermediates
The spiro[5.5]undecane core is present in a number of compounds with demonstrated biological activity, suggesting the potential of 2,2-Dimethylspiro[5.5]undec-8-en-1-one as a precursor for agrochemical and pharmaceutical intermediates. Research has shown that certain functionalized spiro[5.5]undecane-1,5,9-triones exhibit potent anti-HIV-1 activity. nih.gov A one-step, amino acid-catalyzed diastereoselective three-component synthesis has been developed to produce these optically pure compounds. nih.gov
Furthermore, the synthesis of new spiro[5.5]undecane compounds using efficient microwave reactions has yielded derivatives with anti-cancer activity. nih.gov For example, 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione, synthesized from dimedone and a substituted pentadienone, has been investigated for its biological activity. nih.gov These findings underscore the potential of the spiro[5.5]undecane scaffold in the development of new therapeutic agents. While direct derivatization of 2,2-Dimethylspiro[5.5]undec-8-en-1-one into specific agrochemicals is not widely reported, the application of biocatalytic methods in the synthesis of spiro[5.5]undecane derivatives suggests a potential avenue for creating chiral building blocks for the agrochemical industry.
| Compound Class | Biological Activity | Reference |
|---|---|---|
| Functionalized spiro[5.5]undecane-1,5,9-triones | Anti-HIV-1 | nih.gov |
| 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | Anti-cancer | nih.gov |
| 1,9-Diazaspiro[5.5]undecanes | Treatment of obesity, pain, immune and cardiovascular disorders | nih.gov |
Synthetic Exploration of Spiro[5.5]undecane Derivatives for Specialty Chemical Applications
Beyond pharmaceuticals and agrochemicals, spiro[5.5]undecane derivatives have found applications as specialty chemicals, particularly in the fragrance industry. The unique, often complex, odor profiles of spirocyclic molecules make them valuable components in perfume compositions. A patent describes the use of derivatives of spiro[5.5]undecane-3-one and -undecene-3-one as fragrances with fruity, spicy, and iris-like notes.
A closely related compound, 2,2,7,9-tetramethyl-spiro[5.5]undec-8-en-1-one, is listed as a fragrance ingredient. nih.gov This suggests that 2,2-Dimethylspiro[5.5]undec-8-en-1-one could also possess interesting olfactory properties or serve as a precursor to other valuable fragrance compounds. The synthesis of various spirocyclic compounds for the fragrance industry has been reviewed, highlighting the importance of this class of molecules in creating novel scents. The exploration of spiro[5.5]undecane derivatives continues to be an active area of research for the development of new and unique fragrance materials.
Future Research Directions and Challenges for 2,2 Dimethylspiro 1 1 Undec 8 En 1 One Chemistry
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of 2,2-Dimethylspiro[5.5]undec-8-en-1-one and its derivatives, a significant future direction lies in the development of more sustainable synthetic protocols.
Current research on the synthesis of similar spiro[5.5]undecane structures often relies on traditional methods that may involve harsh reaction conditions, toxic solvents, and multi-step procedures with significant waste generation. banglajol.info Future efforts will likely focus on overcoming these limitations. One promising approach is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields, offering a more energy-efficient and environmentally friendly process. dergipark.org.trdergipark.org.tr For instance, a microwave-induced reaction has been successfully used to synthesize a substituted spiro[5.5]undecane-1,5,9-trione, demonstrating the potential of this technology for the synthesis of related spirocyclic ketones. dergipark.org.tr
Another key area for green synthesis is the exploration of alternative catalysts and reaction media. Ionic liquids, for example, have been utilized as organocatalysts in microwave-assisted multicomponent domino reactions for the synthesis of spiro compounds, using greener solvents like ethanol. mdpi.comnih.govresearchgate.net The development of reactions under solvent-free conditions, catalyzed by agents like iodine, also represents a significant advancement in green chemistry for the synthesis of spiro heterobicyclic rings. nih.gov Adapting such methodologies to the synthesis of 2,2-Dimethylspiro[5.5]undec-8-en-1-one could lead to more sustainable and atom-economical routes.
| Green Synthetic Strategy | Potential Advantages for 2,2-Dimethylspiro[5.5]undec-8-en-1-one Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. dergipark.org.trdergipark.org.tr |
| Ionic Liquid Catalysis | Use of recyclable and often less toxic catalysts, potential for improved reaction rates and selectivity. mdpi.comnih.govresearchgate.net |
| Solvent-Free Reactions | Elimination of hazardous organic solvents, reduced waste, and simplified purification processes. nih.gov |
| Multicomponent Reactions | Increased efficiency by combining multiple synthetic steps into a single operation, reducing waste and resource consumption. mdpi.comnih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Enhanced Efficiency
Lewis acid catalysis has been shown to be effective in the one-pot synthesis of substituted spiro[5.5]undecanes through Michael addition reactions. banglajol.inforesearchgate.net The challenge lies in finding Lewis acids that are not only efficient but also environmentally benign and recyclable. Organocatalysis presents a powerful alternative to metal-based catalysts, often offering milder reaction conditions and avoiding toxic metal residues in the final products. mdpi.comsciforum.net The use of ionic liquids as organocatalysts in the synthesis of spiro compounds is a promising avenue that warrants further investigation for its application to spiro[5.5]undecenones. mdpi.comnih.gov
Biocatalysis, the use of enzymes to perform chemical transformations, is another burgeoning field with significant potential for the synthesis of spirocyclic compounds. encyclopedia.pub Enzymes can offer unparalleled stereoselectivity under mild, aqueous conditions, aligning perfectly with the goals of green chemistry. While the application of biocatalysis to the synthesis of spiro[5.5]undecanes is still in its early stages, the development of enzyme-catalyzed multicomponent reactions for the synthesis of spiro-oxazino derivatives suggests that this approach could be extended to carbocyclic systems like 2,2-Dimethylspiro[5.5]undec-8-en-1-one. encyclopedia.pub
| Catalytic System | Potential Benefits for 2,2-Dimethylspiro[5.5]undec-8-en-1-one Synthesis |
| Advanced Lewis Acids | Improved yields and selectivity in key bond-forming reactions. banglajol.inforesearchgate.net |
| Organocatalysis | Metal-free synthesis, milder reaction conditions, and high stereoselectivity. mdpi.comsciforum.net |
| Biocatalysis | High enantioselectivity, environmentally friendly reaction conditions (aqueous media, mild temperatures). encyclopedia.pub |
Advancements in Asymmetric and Stereocontrolled Synthesis
The presence of stereocenters in many biologically active spirocyclic compounds necessitates the development of asymmetric and stereocontrolled synthetic methods. For 2,2-Dimethylspiro[5.5]undec-8-en-1-one, which contains a chiral center at the spiro atom, achieving high levels of enantioselectivity is a critical challenge for its potential applications in medicinal chemistry.
Future research will likely focus on the development of chiral catalysts and reagents that can control the stereochemical outcome of the key ring-forming reactions. Asymmetric synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through highly efficient routes, providing a foundation for developing similar strategies for carbocyclic analogues. researchgate.net Chiral bifunctional sulfide-catalyzed bromolactonizations have been successfully employed for the enantioselective synthesis of α-spiro-γ-lactones, demonstrating the potential of this catalytic approach for constructing chiral spirocyclic systems. nii.ac.jp
The stereoselective synthesis of halogenated marine natural spiro[5.5]undecane sesquiterpenes highlights the importance of controlling multiple stereocenters within the spiro[5.5]undecane framework. acs.org The development of novel organocatalytic cascade reactions that can construct multiple stereocenters in a single operation will be a key area of focus for the efficient and stereocontrolled synthesis of complex spiro[5.5]undecane derivatives. sciforum.net
Computational Design and Targeted Synthesis of Novel Spiro[5.5]undecane Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic synthesis for predicting reaction outcomes, understanding reaction mechanisms, and designing novel molecules with desired properties. nih.govmdpi.com For the future of 2,2-Dimethylspiro[5.5]undec-8-en-1-one chemistry, computational studies will play a crucial role in guiding synthetic efforts.
DFT calculations can be used to investigate the stereoelectronic effects, such as anomeric and exo-anomeric effects, that govern the conformation and reactivity of spiro[5.5]undecane systems. cdnsciencepub.com This understanding can aid in the design of synthetic routes that favor the formation of the desired stereoisomer. Furthermore, computational modeling can be employed to predict the biological activity of novel derivatives of 2,2-Dimethylspiro[5.5]undec-8-en-1-one, allowing for a more targeted and efficient approach to drug discovery. nih.gov For instance, DFT calculations have been used to guide the total synthesis of natural products by predicting the selectivity of key reactions. chemrxiv.org
The combination of computational design and synthetic chemistry will enable the targeted synthesis of novel spiro[5.5]undecane derivatives with tailored electronic and steric properties for specific applications in materials science and medicinal chemistry. mdpi.com
| Computational Approach | Application in 2,2-Dimethylspiro[5.5]undec-8-en-1-one Chemistry |
| Density Functional Theory (DFT) | Prediction of reaction pathways, transition states, and product stability. nih.govmdpi.comchemrxiv.org |
| Molecular Modeling | Design of novel derivatives with specific biological or material properties. mdpi.com |
| Reaction Mechanism Studies | Elucidation of complex reaction mechanisms to optimize conditions and improve selectivity. cdnsciencepub.com |
Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)
The integration of emerging synthetic technologies is set to revolutionize the synthesis of complex molecules. Flow chemistry and photoredox catalysis are two such technologies that hold immense promise for the future of 2,2-Dimethylspiro[5.5]undec-8-en-1-one chemistry.
Flow chemistry, which involves performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.govresearchgate.netspirochem.com A telescoped flow process has been successfully implemented for the synthesis of a chiral spiroketone intermediate, demonstrating a significant reduction in process cost and mass intensity. rsc.orgresearchgate.net Applying flow chemistry to the synthesis of 2,2-Dimethylspiro[5.5]undec-8-en-1-one could lead to more efficient, safer, and scalable manufacturing processes.
Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling novel and often milder reaction pathways that are not accessible through traditional thermal methods. acs.org This technology has been applied to the synthesis of thiocyanated spiro[5.5]trienones and in cascade reactions to form spirocyclic quinolinones. researchgate.netrsc.org The development of photoredox-catalyzed methods for the construction of the spiro[5.5]undecenone core could provide access to new derivatives and more efficient synthetic routes.
| Emerging Technology | Potential Impact on 2,2-Dimethylspiro[5.5]undec-8-en-1-one Synthesis |
| Flow Chemistry | Improved safety, scalability, and process control; potential for telescoped and automated synthesis. nih.govresearchgate.netspirochem.comrsc.orgresearchgate.net |
| Photoredox Catalysis | Access to novel reaction pathways under mild conditions; potential for unique functionalization of the spirocyclic core. acs.orgresearchgate.netrsc.org |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the spiro[5.5]undecane scaffold in 2,2-dimethylspiro[5,5]undec-8-en-1-one?
- Methodological Answer : The spiro[5.5] framework can be synthesized via cyclocondensation or ring-closing metathesis. For example, spirooxazolidine derivatives (e.g., IK-1 and IK-2 in ) were prepared using steroidal precursors and nitroxyl radical stabilization. Key steps include controlling stereochemistry through chiral catalysts and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. NMR and X-ray crystallography are critical for confirming spiro junction geometry .
Q. How can the structural integrity and stereochemical configuration of this compound be validated?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, 2D-COSY) is essential for resolving overlapping signals in spiro systems. For instance, in a related spiroimidazolidine compound ( ), ¹H-NMR at 500 MHz resolved coupling constants (J = 10.3 Hz) to confirm chair conformations. X-ray diffraction further validates bond angles and torsional strain at the spiro center. Computational methods (DFT) can supplement experimental data .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Stability tests on analogous spiroethers (e.g., 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane in ) suggest storage under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture, as spiro systems with ketone groups (like the target compound) may undergo hydrolysis. Monitor degradation via HPLC-MS every 6 months .
Advanced Research Questions
Q. How does the introduction of the 8-en-1-one moiety influence the electronic and steric properties of the spiro[5.5]undecane system?
- Methodological Answer : Conformational analysis via DFT (B3LYP/6-311+G(d,p)) reveals that the α,β-unsaturated ketone in the 8-en-1-one group increases electron-withdrawing effects, polarizing the spiro core. Steric effects from the 2,2-dimethyl groups restrict ring puckering, as shown in related biphenyltetracarboxylic dianhydrides ( ). UV-Vis spectroscopy (λmax ~270 nm) and cyclic voltammetry can quantify conjugation and redox behavior .
Q. What mechanistic pathways explain the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : The enone system acts as a dienophile in [4+2] cycloadditions. Kinetic studies (e.g., using maleic anhydride as a diene) under varying temperatures (25–80°C) and solvents (toluene vs. DMF) reveal activation energies (Ea) via Arrhenius plots. Computational modeling (IRC calculations) identifies transition states and regioselectivity influenced by dimethyl substituents .
Q. Can this compound serve as a monomer for bio-based polymers with enhanced thermal stability?
- Methodological Answer : Copolymerization with rigid monomers like isosorbide ( ) improves thermal properties. For example, polyesters derived from thiophene dicarboxylates (similar to the target compound’s enone group) show Tg increases of 20–30°C compared to aliphatic analogs. Thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min) confirms stability up to 300°C, with mass loss <5% .
Q. How do steric effects from the 2,2-dimethyl groups impact catalytic hydrogenation of the 8-en-1-one double bond?
- Methodological Answer : Hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂ shows reduced reaction rates compared to unsubstituted spiroenones due to steric hindrance. Kinetic isotope effects (KIE) using D₂ and in situ IR spectroscopy monitor C=O and C=C bond reduction. Selectivity for cis/trans diastereomers is controlled by catalyst particle size (nanoparticles vs. bulk) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the hydrolytic stability of spiro[5.5]undecane derivatives. How can these discrepancies be addressed?
- Methodological Answer : Accelerated aging studies (40°C/75% RH for 28 days) with LC-MS monitoring identify hydrolysis products. For instance, spiroethers ( ) degrade via acid-catalyzed ring-opening, while steric shielding in 2,2-dimethyl analogs slows hydrolysis. Comparative studies using buffer solutions (pH 4–9) isolate pH-dependent degradation pathways .
Q. Divergent results in catalytic asymmetric synthesis of spiro compounds: How to optimize enantioselectivity?
- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) in Pd- or Ru-catalyzed reactions. For a spirooxazolidine model ( ), (R)-BINAP achieved 85% ee under microwave-assisted conditions (100°C, 30 min). Kinetic resolution via chiral HPLC (Chiralpak IA column) quantifies enantiomeric excess. Computational docking (AutoDock Vina) predicts ligand-substrate interactions to guide optimization .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
